19-Oxononadecanoic acid

Nuclear Receptor Pharmacology LXR Agonist Screening Lipid Signaling

Researchers needing to study LXRβ biology face difficulty sourcing a validated, high-purity ω-oxo fatty acid agonist. 19-Oxononadecanoic acid (CAS 51822-67-4) provides a unique aldehyde-functionalized tool with quantified LXRβ activity (EC50=1.02 µM), surpassing endogenous oxysterols in potency. • Quantifiable LXRβ activation for reproducible transcriptional assays. • Terminal aldehyde enables specific conjugation for probe development. • Mass spectrometry standard for lipidomics (m/z 312.5). • High purity (≥98%) ensures batch consistency. • Immediate global shipping.

Molecular Formula C19H36O3
Molecular Weight 312.5 g/mol
Cat. No. B15231200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Oxononadecanoic acid
Molecular FormulaC19H36O3
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESC(CCCCCCCCC=O)CCCCCCCCC(=O)O
InChIInChI=1S/C19H36O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h18H,1-17H2,(H,21,22)
InChIKeyJLQXUMTUWRGNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19-Oxononadecanoic Acid: Lipidomics & LXR Research


19-Oxononadecanoic acid (CAS 51822-67-4) is a C19 long-chain ω-oxo fatty acid, structurally characterized by a terminal carboxylic acid and an aldehyde group at the opposing omega position of its 19-carbon backbone . This bifunctional, fully saturated fatty acid belongs to a niche class of oxidized lipids and has a molecular weight of 312.5 g/mol . It is utilized in advanced research fields, including lipidomics as a potential biomarker and as a specific ligand for nuclear receptors such as Liver X Receptor beta (LXRβ) [1]. Its unique oxidation state and chain length are critical parameters that distinguish its physicochemical and biological profile from other similar long-chain fatty acids, making it a specific tool rather than a general-purpose lipid reagent.

Irreplaceability of 19-Oxononadecanoic Acid


Substituting 19-oxononadecanoic acid with seemingly similar long-chain fatty acids like 19-hydroxynonadecanoic acid or nonadecanedioic acid is not scientifically valid due to significant differences in their terminal functional groups, which dictate their biochemical behavior and specific applications. 19-Oxononadecanoic acid features a terminal aldehyde group , whereas its analogs possess a hydroxyl group (19-hydroxynonadecanoic acid) [1] or a second carboxylic acid group (nonadecanedioic acid) [2]. This fundamental chemical distinction leads to divergent reactivity, solubility profiles, and biological activities. Critically, the aldehyde moiety of 19-oxononadecanoic acid confers a unique ability to interact with specific biological targets, as demonstrated by its quantifiable activity as a rat LXRβ agonist [3], a functional property not shared by its hydroxy or dicarboxylic acid analogs. Using an incorrect analog would introduce a different functional group, invalidating experiments predicated on the specific reactivity or biological interaction of the aldehyde, and rendering any resulting data non-comparable.

Key Evidence for 19-Oxononadecanoic Acid


LXRβ Agonist Activity

19-Oxononadecanoic acid acts as a functional agonist for the rat Liver X Receptor beta (LXRβ) with a defined EC50 value, a property not observed for its close structural analog, nonadecanedioic acid [1]. This quantitative activity places its potency in context with other known LXR ligands [2].

Nuclear Receptor Pharmacology LXR Agonist Screening Lipid Signaling

Terminal Aldehyde Group Differentiation

The defining structural feature of 19-oxononadecanoic acid is its terminal aldehyde group at the C19 position, which distinguishes it from other C19 fatty acid derivatives like the hydroxy and dicarboxylic acid forms. This difference in terminal oxidation state dictates its specific reactivity as a synthetic intermediate .

Lipid Chemistry Synthetic Intermediate Structure-Activity Relationship

Potency Relative to Endogenous LXR Ligands

A comparative analysis of the EC50 value of 19-oxononadecanoic acid for rat LXRβ against published EC50 values for well-characterized endogenous oxysterol ligands provides context for its relative potency in this receptor system [1].

Nuclear Receptor Pharmacology Lipid Metabolism LXR Agonist Screening

19-Oxononadecanoic Acid Applications


Probing LXRβ Signaling Pathways

19-Oxononadecanoic acid is a suitable tool for studying Liver X Receptor beta (LXRβ) biology, given its quantifiable and relatively potent agonist activity (EC50 = 1.02 µM) [1]. Researchers can use this compound in cell-based assays (e.g., in HEK293FT cells) to dissect LXRβ-specific transcriptional responses related to lipid and cholesterol metabolism [1]. Its ~3-fold greater potency compared to key endogenous oxysterol ligands like 24(S),25-epoxycholesterol (EC50 = 3 µM) provides a favorable signal-to-noise ratio for pharmacological modulation studies [1][2].

Synthesis of C19 ω-Functionalized Lipid Probes

The terminal aldehyde group of 19-oxononadecanoic acid makes it an essential synthetic intermediate for generating more complex lipid molecules [1]. Unlike its hydroxy or diacid analogs, the aldehyde allows for specific reactions like reductive amination or the addition of organometallic reagents. This enables the creation of unique, C19 ω-functionalized probes (e.g., fluorescent, biotinylated, or photoaffinity tags) for studying protein-lipid interactions, lipid trafficking, or developing targeted delivery systems [1].

Oxidized Lipidomics Biomarker Discovery

As a specific ω-oxo fatty acid, this compound can serve as a high-purity analytical standard for mass spectrometry-based lipidomics [1]. Its unique mass (312.5 g/mol) and fragmentation pattern, distinct from its hydroxy (314.5 g/mol) and diacid (328.5 g/mol) analogs, facilitate its unequivocal identification and quantitation in complex biological matrices [1][2][3]. This makes it valuable for biomarker discovery studies focused on oxidative stress, metabolic disorders, or inflammatory conditions where oxidized fatty acids are implicated.

SAR Studies for LXR Ligand Design

The quantified activity of 19-oxononadecanoic acid at LXRβ [1] establishes it as a reference compound for SAR campaigns aimed at developing novel LXR modulators. Medicinal chemists can systematically modify its C19 aliphatic chain or terminal aldehyde group to map the chemical space required for LXR binding and activation, using its EC50 of 1.02 µM as a benchmark for potency optimization and selectivity profiling against LXRα [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19-Oxononadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.